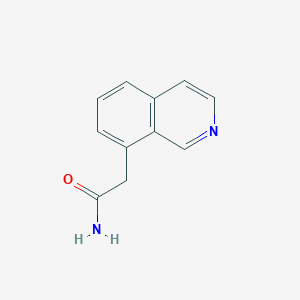

2-(Isoquinolin-8-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-isoquinolin-8-ylacetamide |

InChI |

InChI=1S/C11H10N2O/c12-11(14)6-9-3-1-2-8-4-5-13-7-10(8)9/h1-5,7H,6H2,(H2,12,14) |

InChI Key |

XYQIGINOLVRFMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isoquinolin 8 Yl Acetamide and Analogous Isoquinoline Scaffolds

Strategies for the Construction of the Isoquinoline (B145761) Core

The formation of the isoquinoline ring system is a foundational step in the synthesis of 2-(Isoquinolin-8-yl)acetamide. Both classical and contemporary methods are utilized to create this bicyclic aromatic heterocycle.

Classical and Contemporary Isoquinoline Synthesis Routes

Several named reactions have historically been the cornerstones of isoquinoline synthesis. The Bischler-Napieralski reaction , discovered in 1893, involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgnumberanalytics.comorganic-chemistry.org This method is particularly effective for electron-rich aromatic systems. organic-chemistry.org

Another classical approach is the Pictet-Spengler reaction , first reported in 1911. wikipedia.org This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline. wikipedia.orgname-reaction.com The resulting tetrahydroisoquinoline can be aromatized to the isoquinoline core. The reaction conditions are generally milder for electron-rich aromatic rings like indoles, while less nucleophilic rings such as a phenyl group may require harsher conditions, including refluxing with strong acids. wikipedia.org

The Pomeranz-Fritsch reaction offers another route, involving the condensation of an aminoacetaldehyde dialkyl acetal (B89532) with a benzaldehyde (B42025) derivative, followed by acid-catalyzed cyclization. numberanalytics.com

These classical methods, while foundational, have been supplemented by more modern approaches that often offer improved efficiency and substrate scope. aalto.fi

Modern Catalytic Approaches to Isoquinoline Formation

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the construction of the isoquinoline framework. Palladium-catalyzed reactions have proven to be particularly versatile and efficient. researchgate.net

One prominent strategy involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which furnishes a protected 1,5-dicarbonyl moiety. This intermediate can then be cyclized with a source of ammonia (B1221849) to yield the isoquinoline. rsc.org This method is highly regioselective and tolerates a wide array of substituents, including those that lead to electron-deficient isoquinolines. rsc.org

Another powerful palladium-catalyzed method is the cyclization of 2-(1-alkynyl)arylaldimines. researchgate.net This can be followed by a Heck reaction to introduce further diversity at the 4-position of the isoquinoline ring. The presence of an ortho-methoxy group on the arylaldimine has been shown to promote the cyclization and stabilize the palladium(II) intermediate, leading to improved yields. researchgate.net Other metals, such as rhodium and ruthenium, have also been employed in catalytic C-H activation and annulation strategies to build the isoquinoline core from simpler starting materials. organic-chemistry.org

| Reaction Name | Starting Materials | Key Reagents/Catalysts | Product |

| Bischler-Napieralski | β-arylethylamide | POCl3, P2O5 | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde derivative, Aminoacetaldehyde dialkyl acetal | Acid catalyst | Isoquinoline |

| Palladium-Catalyzed Cyclization | 2-(1-Alkynyl)arylaldimine | Pd(II) catalyst | 4-Substituted Isoquinoline |

| Palladium-Catalyzed Enolate Arylation | Enolate, ortho-Functionalized aryl halide | Palladium catalyst, Ammonia source | Substituted Isoquinoline |

Targeted Synthesis of 8-Substituted Isoquinoline Derivatives

A key challenge in the synthesis of this compound is the introduction of functionality specifically at the 8-position of the isoquinoline ring. This requires regioselective methods to overcome the inherent reactivity patterns of the isoquinoline system.

Regioselective Functionalization at the Isoquinoline 8-Position

Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic compounds. For isoquinolines, transition metal-catalyzed reactions have been developed to target the C8 position. For instance, ruthenium-catalyzed deoxygenative C8-H arylation of quinoline (B57606) N-oxides with arylboronic esters has been reported. nih.gov Similarly, cobalt(III)-catalyzed regioselective C8–H olefination of isoquinolones has been achieved. rsc.orgrsc.org These methods offer an atom-economical approach to introduce substituents at the desired position.

Precursor Chemistry for 8-Amino/8-Haloisoquinolines

A common strategy to introduce the acetamide (B32628) side chain at the 8-position involves the synthesis of an 8-aminoisoquinoline (B1282671) or 8-haloisoquinoline precursor.

The synthesis of 8-haloisoquinolines , such as 8-bromoisoquinoline (B29762), can be a multi-step process. One route involves the bromination of isoquinoline at the 5-position, followed by nitration at the 8-position to give 5-bromo-8-nitroisoquinoline. nih.govorgsyn.org Subsequent reduction of the nitro group and removal of the bromo substituent yields 8-aminoisoquinoline, which can then be converted to 8-bromoisoquinoline via a Sandmeyer reaction. nih.gov

The synthesis of 8-aminoisoquinolines can also be achieved through various methods. chemicalbook.com For example, 8-bromoisoquinoline can be subjected to Buchwald-Hartwig or Ullmann amination reactions with various amines. nih.gov The resulting 8-aminoisoquinoline is a key intermediate for the final amide bond formation step.

| Precursor | Synthetic Approach | Key Reagents | Reference |

| 8-Bromoisoquinoline | 1. Bromination of isoquinoline2. Nitration3. Reduction and debromination4. Sandmeyer reaction | NBS, H2SO4, KNO3, H2/Pd-C, NaNO2, CuBr/HBr | nih.gov |

| 8-Aminoisoquinoline | Buchwald-Hartwig or Ullmann amination of 8-bromoisoquinoline | Pd(0) catalyst and base, or CuI and base | nih.gov |

Amide Bond Formation in the Synthesis of this compound

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by coupling 8-aminoisoquinoline with a suitable two-carbon acylating agent.

A common method involves the reaction of 8-aminoquinoline (B160924) with an activated carboxylic acid derivative, such as an acyl chloride. For example, triterpenoic acid chlorides have been successfully coupled with 8-aminoquinoline in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This general principle can be applied to the synthesis of this compound by using an appropriate acetylating agent. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions. escholarship.orgresearchgate.net

In a related synthesis of N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide, the final acetamide formation involves treating an intermediate with an appropriate amine source. smolecule.com For the synthesis of this compound, the reaction would involve coupling 8-aminoisoquinoline with a reagent like acetyl chloride or acetic anhydride (B1165640).

Conventional Amidation Protocols

The synthesis of the acetamide functional group in this compound can be achieved through several conventional amidation protocols. These long-standing methods typically involve the conversion of a carboxylic acid, in this case, isoquinolin-8-ylacetic acid, into a more reactive derivative, which is then treated with an amine source, such as ammonia, to form the final amide.

One of the most common approaches is the activation of the carboxylic acid to an acid chloride. researchgate.net This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The resulting highly reactive isoquinolin-8-ylacetyl chloride is then reacted with ammonia to yield this compound. Another traditional route involves the formation of a mixed anhydride by reacting the carboxylic acid with an alkyl chloroformate in the presence of a tertiary amine. google.com This anhydride then readily reacts with ammonia to produce the desired amide. google.com

Alternatively, the carboxylic acid can be converted into an ester, such as a methyl or ethyl ester. This ester can then undergo aminolysis with ammonia to form the amide. While generally less reactive than acid chlorides or anhydrides, this method avoids the use of harsh chlorinating agents. nih.gov These conventional methods, while effective, often require stringent reaction conditions and can generate significant chemical waste, prompting the development of more advanced techniques. researchgate.net The isolation of the final product from the reaction mixture is typically achieved through standard laboratory techniques such as solvent evaporation, extraction, and crystallization. google.com

Advanced Coupling Reagents and Techniques

To overcome the limitations of conventional amidation, a wide array of advanced coupling reagents has been developed. These reagents facilitate the direct coupling of a carboxylic acid with an amine under milder conditions, often with higher yields and reduced side reactions, such as racemization in the case of chiral molecules. peptide.combachem.com The formation of the amide bond using these reagents proceeds by activating the carboxylic acid to form a reactive intermediate in situ. bachem.com

For the synthesis of this compound from isoquinolin-8-ylacetic acid and ammonia, reagents based on phosphonium (B103445) or aminium salts are particularly effective. bachem.com Popular examples include BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netbachem.com

HATU, for instance, is known for its high reactivity and lower rates of epimerization, making it a preferred choice in modern peptide synthesis and complex molecule assembly. peptide.com These couplings are typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can be used with carbodiimide (B86325) reagents like DCC (Dicyclohexylcarbodiimide) or DIC (Diisopropylcarbodiimide) to enhance reaction rates and suppress side reactions. peptide.combachem.com

Table 1: Selected Advanced Coupling Reagents for Amide Synthesis

| Reagent | Full Name | Class | Key Features |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Forms an insoluble dicyclohexylurea byproduct, useful for solution-phase reactions. peptide.com |

| DIC | Diisopropylcarbodiimide | Carbodiimide | Byproduct is soluble, making it suitable for solid-phase synthesis. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Aminium Salt | Highly reactive, less epimerization, suitable for complex couplings. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Efficient and fast coupling with reduced racemization when used with HOBt. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Highly effective for coupling challenging substrates, including N-methyl amino acids. peptide.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | High coupling efficiency comparable to HATU, with improved safety and solubility profile. bachem.com |

Divergent Synthetic Strategies for Isoquinolin-8-yl-acetamide Scaffolds

Divergent synthesis is a powerful strategy that enables the rapid generation of a library of structurally related compounds from a common intermediate. nih.govrug.nl This approach is invaluable in medicinal chemistry for exploring the chemical space around a particular scaffold to optimize biological activity. nih.govrug.nlacs.org By employing divergent strategies, various analogs of this compound can be synthesized by modifying either the isoquinoline core or the acetamide side chain through different reaction pathways originating from a single precursor. nih.govrsc.org

For instance, a common intermediate can be subjected to different reaction conditions or reagents to yield distinct product classes. rsc.org This allows for the creation of diverse molecular architectures, such as isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides, from the same starting materials. nih.govrug.nl

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are a cornerstone of efficient and divergent synthesis. acs.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide backbone. nih.govrug.nlacs.org

This linear product from the Ugi reaction can then undergo a post-cyclization transformation to yield various heterocyclic scaffolds. nih.govrug.nlacs.org Research has demonstrated the synthesis of isoquinolin-2(1H)-yl-acetamides (structural isomers of the target compound) through an ammonia-Ugi-4CR followed by a copper(I)-catalyzed annulation sequence. nih.govrug.nlacs.orgnih.gov In this approach, an Ugi adduct derived from a 2-halobenzoic acid, ammonia, an aldehyde, and an isocyanide is cyclized by reaction with substituted ethanones or terminal alkynes. nih.govrug.nlacs.org This methodology allows for significant product diversity by varying each of the four initial components as well as the cyclization partner. nih.govrug.nl The synthesis can be performed on a gram scale, highlighting its preparative utility. rug.nlacs.org

Table 2: Example of a Divergent Ugi-4CR/Annulation Strategy

| Step | Reactants | Conditions | Product Scaffold |

|---|---|---|---|

| 1. Ugi-4CR | 2-Iodobenzoic acid, Ammonia, Aldehyde, Isocyanide | TFE, 60 °C | Linear bis-amide Ugi adduct rug.nl |

| 2. Annulation | Ugi Adduct + Acetophenone | CuBr, Cs₂CO₃, DMSO, 90 °C | Isoquinolin-2(1H)-yl-acetamide acs.org |

| 2. Annulation | Ugi Adduct + Phenylacetylene | CuBr, K₂CO₃, PEG, 100 °C | Isoindolin-2-yl-acetamide acs.org |

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that involves introducing or modifying functional groups on a complex molecule, such as a drug candidate or natural product, at the final steps of its synthesis. anu.edu.aunih.gov This approach avoids the need for de novo synthesis for each new analog, thereby accelerating the drug discovery process. anu.edu.aunih.gov

For the synthesis of this compound analogs, LSF could be applied to modify the isoquinoline core. C-H functionalization is a particularly important LSF tool, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov For example, a pre-formed this compound molecule could undergo regioselective C-H functionalization, such as chlorination, bromination, or trifluoromethylation, at other positions on the isoquinoline ring. researchgate.net Recent advances have demonstrated the meta-selective functionalization of quinolines and isoquinolines through a dearomatization-rearomatization strategy, which is applicable to the late-stage modification of complex molecules. nih.govresearchgate.net Furthermore, photoredox catalysis has enabled the Minisci-type alkylation of azines like isoquinoline under mild conditions, allowing for the introduction of various alkyl groups. anu.edu.aunih.gov

Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing isoquinoline scaffolds, significant efforts have been made to develop more sustainable methods. niscpr.res.inajgreenchem.comajgreenchem.com

Key strategies include the use of environmentally benign and biodegradable solvents like polyethylene (B3416737) glycol (PEG) or water, which can replace traditional volatile organic solvents. niscpr.res.inajgreenchem.comajgreenchem.comnih.gov Catalyst-free multicomponent reactions performed in water under ultrasonic irradiation represent an efficient and green approach to pyrido[2,1-a]isoquinoline derivatives, highlighting high atom economy, shorter reaction times, and easy work-up procedures. nih.gov

Another green approach involves the use of recyclable catalysts. For instance, a ruthenium(II)/PEG-400 system has been developed for the synthesis of 1-phenyl isoquinoline derivatives. niscpr.res.inajgreenchem.comajgreenchem.com This homogeneous catalyst can be easily separated from the product and reused, minimizing waste. niscpr.res.inajgreenchem.comajgreenchem.com Furthermore, catalyst-free methods for constructing isoquinoline-fused systems at ambient temperature in ethanol (B145695) have been reported, offering an atom-economical and environmentally benign route. rsc.org These sustainable approaches not only reduce the environmental impact but also often lead to more efficient and cost-effective syntheses. whiterose.ac.uk

Chemical Reactivity, Derivatization, and Transformation Studies of 2 Isoquinolin 8 Yl Acetamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring

The isoquinoline ring system is a benzo-fused pyridine (B92270), which results in a differentiated reactivity profile for its two constituent rings. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene (B151609) (carbocyclic) ring is more electron-rich and is the typical site for electrophilic aromatic substitution. quimicaorganica.orgimperial.ac.uk

Electrophilic Substitution : Electrophilic attack on the unsubstituted isoquinoline ring occurs preferentially at the C-5 and C-8 positions of the carbocyclic ring. quimicaorganica.orgimperial.ac.ukshahucollegelatur.org.in This regioselectivity is governed by the superior stability of the Wheland intermediate (the cationic species formed during the reaction), which avoids disrupting the aromaticity of the pyridine ring. quimicaorganica.org Standard electrophilic reactions such as nitration and sulfonation yield a mixture of 5- and 8-substituted products. imperial.ac.ukshahucollegelatur.org.iniust.ac.ir For instance, nitration with a mixture of nitric and sulfuric acids affords 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. imperial.ac.ukshahucollegelatur.org.in

Nucleophilic Substitution : The electron-deficient nature of the pyridine-like ring makes it the target for nucleophilic attack. The C-1 position is the most electrophilic and is the primary site for reactions with nucleophiles. shahucollegelatur.org.in A classic example is the Chichibabin amination, where isoquinoline reacts with sodium amide in liquid ammonia (B1221849) to selectively produce 1-aminoisoquinoline. shahucollegelatur.org.instackexchange.com Addition of organometallic reagents like Grignard or organolithium compounds also occurs at C-1, typically followed by oxidation to restore aromaticity. iust.ac.ir

The substituent at the C-8 position, in this case, the acetamidomethyl group (-CH₂CONH₂), modulates the inherent reactivity of the isoquinoline core. This group is not directly conjugated with the aromatic system. Its influence is primarily transmitted via an inductive effect through the methylene (B1212753) spacer. The carbonyl moiety of the acetamide (B32628) is electron-withdrawing, which deactivates the carbocyclic ring towards electrophilic substitution compared to an unsubstituted ring. This effect would further favor substitution on the less deactivated C-5 position over other positions on the benzene ring.

For nucleophilic substitution on the pyridine ring, the C-8 substituent is electronically distant and would be expected to have only a minor impact on the reactivity at the C-1 position. However, its steric bulk could potentially hinder the approach of nucleophiles to the C-1 position to some extent. In related systems, such as 8-aminoquinoline (B160924) derivatives, the 8-substituent can act as a directing group in metal-catalyzed C-H activation reactions, guiding functionalization to the C-7 position. researchgate.netresearchgate.net

Transformations Involving the Acetamide Side Chain

The acetamide side chain provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a library of derivatives.

The amide bond is robust but can undergo several characteristic reactions under appropriate conditions. These modifications are crucial for altering the compound's physicochemical properties.

Hydrolysis : Under acidic or basic conditions, the amide can be hydrolyzed to yield the corresponding carboxylic acid, 2-(isoquinolin-8-yl)acetic acid, and ammonia or an amine salt. smolecule.com This transformation is fundamental for converting the amide into other functional groups.

Reduction : The amide can be reduced to the corresponding amine, 2-(isoquinolin-8-yl)ethanamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion, which transforms the carbonyl group into a methylene group. nih.gov

Dehydration : Treatment with dehydrating agents can convert the primary amide into a nitrile, 2-(isoquinolin-8-yl)acetonitrile.

A summary of potential modifications is presented below.

| Transformation | Reagents & Conditions | Product | Reference |

| Hydrolysis | H⁺ or OH⁻, H₂O, heat | 2-(Isoquinolin-8-yl)acetic acid | smolecule.com |

| Reduction | LiAlH₄, THF | 2-(Isoquinolin-8-yl)ethanamine | nih.gov |

| Transamidation | Acetamide, Biocatalyst (MsAcT), H₂O | N-Acyl isoquinolin-8-ylacetamide derivatives | worktribe.com |

Alkylation and Acylation Reactions at the Amide Nitrogen

The nitrogen atom of the primary amide, while less nucleophilic than that of an amine, can still participate in alkylation and acylation reactions, particularly after deprotonation with a suitable base.

N-Alkylation : Introduction of alkyl groups on the amide nitrogen can be achieved by reaction with alkyl halides. In related systems, N-alkylation of secondary amines is readily performed using agents like chloroacetyl chloride, followed by coupling with other molecules. nih.gov This suggests that a similar strategy could be applied to derivatives of 2-(isoquinolin-8-yl)acetamide.

N-Acylation : Further acylation at the nitrogen can lead to the formation of diacyl- or imide-type structures. These reactions typically require activation of the acylating agent (e.g., as an acyl chloride or anhydride) and are often facilitated by a base. smolecule.com Biocatalytic methods using acyltransferases have also proven effective for the N-acylation of a wide range of amines, offering a green alternative for such transformations. worktribe.com

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. scirp.org For a molecule like this compound, these reactions are invaluable for introducing a wide array of substituents onto the isoquinoline nucleus, provided a suitable precursor, such as a halogenated derivative, is available.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a powerful tool for this purpose. scirp.org Research on related isoquinolinone acetamide structures has demonstrated that a bromo-substituted scaffold can be effectively functionalized in its late-stage synthesis via a palladium-catalyzed Suzuki reaction. nih.govacs.org This allows for the introduction of various aryl and heteroaryl groups.

| Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Product | Yield (%) | Reference |

| 2-(3-(4-Bromophenyl)-1-oxoisoquinolin-2(1H)-yl)-N-(tert-butyl)acetamide | Phenylboronic acid | Pd(dppf)Cl₂ | NaHCO₃ / Toluene-Ethanol | 2-(1-Oxo-3,4'-biphenyl-3-yl-isoquinolin-2(1H)-yl)-N-(tert-butyl)acetamide | 85 | nih.gov, acs.org |

| 2-(3-(4-Bromophenyl)-1-oxoisoquinolin-2(1H)-yl)-N-(tert-butyl)acetamide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | NaHCO₃ / Toluene-Ethanol | N-(tert-Butyl)-2-(3-(4'-methoxybiphenyl-4-yl)-1-oxoisoquinolin-2(1H)-yl)acetamide | 82 | nih.gov, acs.org |

Other prominent cross-coupling reactions like the Heck reaction (coupling with alkenes) wikipedia.orgorganic-chemistry.org, Sonogashira coupling (coupling with terminal alkynes) nih.gov, and Buchwald-Hartwig amination (C-N bond formation) could similarly be applied to halogenated derivatives of this compound to generate extensive structural diversity. The Heck reaction, for instance, is a robust method for forming substituted alkenes from aryl halides. wikipedia.orgmisuratau.edu.ly The development of advanced catalytic systems continues to broaden the scope of these reactions for complex and functionalized substrates. organic-chemistry.orgnih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds and are widely used in the synthesis of complex molecules. mdpi.comacs.org For isoquinoline derivatives, these reactions enable the introduction of various aryl, heteroaryl, or alkyl groups onto the heterocyclic core. The position of substitution on the isoquinoline ring is crucial, as electronic and steric factors dictate the reactivity.

Research has demonstrated the feasibility of Suzuki couplings at various positions of the isoquinoline and related quinoline (B57606) rings. For instance, a method for the palladium-catalyzed synthesis of α-(hetero)aryl amides has been developed, showcasing the coupling of organotrifluoroborate salts with chloroacetamides. acs.org While this study highlighted the synthesis of an isoquinolin-5-yl derivative, the principles are applicable to other isomers.

More specific to the C-8 position, studies have focused on the coupling of 8-halo or 8-triflate substituted isoquinolines. New 8-(het)aryltetrahydroisoquinolines and 8-phenylisoquinolin-4-ol have been synthesized in good yields from an 8-bromotetrahydroisoquinolin-4-one intermediate via Suzuki cross-coupling reactions. researchgate.net Similarly, a divergent synthesis of 8-aryl-3-formyl-isoquinolines was achieved through Suzuki-Miyaura coupling of a key 8-OTf-3-(diethoxymethyl)-isoquinoline intermediate with various aryl boronic acids. acs.org This highlights the utility of the 8-position as a handle for diversification. Another approach involves a one-pot, sequential palladium-catalyzed Suzuki-Miyaura cross-coupling followed by C-H functionalization to produce 8-heteroaryl substituted quinolines, demonstrating a highly efficient method for building molecular complexity at this position. nih.gov

The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. For the coupling of haloquinolines and halopyridines, a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or a sterically hindered biaryl phosphine is often essential for the palladium on charcoal (Pd/C) catalyst system to be effective. acs.org

| Starting Material | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| 8-Bromotetrahydroisoquinolin-4-one | Arylboronic acids | Pd(PPh₃)₄ | 8-Aryltetrahydroisoquinolines | researchgate.net |

| 8-OTf-3-(diethoxymethyl)-isoquinoline | Aryl boronic acids | Pd(PPh₃)₄ | 8-Aryl-3-formyl-isoquinolines | acs.org |

| 8-Bromo-N-Boc-quinoline | (Benzo)furan-2-boronic acid | Pd(OAc)₂ / SPhos | 8-Heteroarylquinolines | nih.gov |

Oxidation and Reduction Chemistry of the Isoquinoline Moiety

The reactivity of the isoquinoline nucleus towards oxidation and reduction is a key aspect of its chemistry. The electron distribution, with the pyridine ring being more electron-deficient than the benzene ring, generally dictates the site of these transformations.

Oxidation of the isoquinoline ring is generally difficult and can lead to ring cleavage under vigorous conditions. pharmaguideline.com For example, oxidation with alkaline potassium permanganate (B83412) can yield a mixture of phthalic acid (from the cleavage of the benzene ring) and pyridine-3,4-dicarboxylic acid (cinchomeronic acid, from the cleavage of the pyridine ring). gcwgandhinagar.comthieme-connect.de The outcome can be influenced by substituents; an electron-donating group like an amino group at C-5 directs oxidation to the benzene ring, whereas an electron-withdrawing nitro group at C-5 directs it to the pyridine ring. shahucollegelatur.org.in More controlled oxidation can be achieved using peroxycarboxylic acids, which typically leads to the corresponding Isoquinoline N-oxide. gcwgandhinagar.com Enzymatic methods also provide a route for selective oxidation. Microbial degradation of isoquinoline can be initiated by oxidation at the C-1 position to give 1-isoquinolinone. rsc.org A facile method for the oxidative rearomatization of C4-functionalized tetrahydroisoquinolines (THIQs) to the corresponding isoquinolines using pyridine-N-oxide as the oxidant has also been described. acs.org

Reduction of isoquinoline is more readily accomplished than its oxidation. The pyridine ring is preferentially reduced due to its electron-deficient nature. pharmaguideline.com Catalytic hydrogenation, reduction with metals (like tin or zinc in acid), or the use of hydride reagents typically yields 1,2,3,4-tetrahydroisoquinoline (B50084). pharmaguideline.comshahucollegelatur.org.in The specific product can depend on the reducing agent and reaction conditions. For instance, catalytic hydrogenation in an acidic medium selectively reduces the pyridine ring. shahucollegelatur.org.in The reduction of the isoquinoline core is a key step in the synthesis of many isoquinoline alkaloids and their analogs. rsc.org

Stereoselective Transformations and Chiral Derivatization

The development of stereoselective methods for the synthesis and derivatization of isoquinolines is of paramount importance, given that many biologically active isoquinoline alkaloids are chiral. These methods often involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction. clockss.orggoogle.com

One powerful strategy is the asymmetric hydrogenation or transfer hydrogenation of a prochiral isoquinoline or dihydroisoquinoline precursor. The kinetic resolution of axially chiral 5- or 8-substituted quinolines has been achieved through asymmetric transfer hydrogenation, yielding two distinct axially chiral skeletons with high selectivity. nih.gov This highlights a sophisticated approach to creating chirality centered around the isoquinoline framework. Similarly, the enantioselective reduction of 3,4-dihydroisoquinolines using chiral hydride reagents or homogeneous catalytic hydrogenation is a common approach to producing chiral 1-substituted tetrahydroisoquinolines. clockss.org

Chiral derivatization is another key technique. For example, substituted tetrahydroisoquinolines can be derivatized with a chiral reagent like (–)-(1R)-menthyl chloroformate to form diastereomeric carbamates, which can then be separated and analyzed using achiral chromatography. scirp.org This method is crucial for determining the enantiomeric composition of chiral THIQ mixtures.

Furthermore, 8-substituted isoquinolines themselves can serve as scaffolds for the development of new chiral catalysts. A class of tetradentate iron catalysts incorporating chiral bis-8-aryl-isoquinoline ligands has been developed for asymmetric oxidation reactions. acs.org This involves the initial synthesis of an 8-substituted isoquinoline, which is then elaborated into a complex chiral ligand, demonstrating the value of this scaffold in asymmetric catalysis. Stereoselective cascade reactions, such as an intramolecular Prins cascade process, have also been developed to construct complex spiro[isoquinoline-4,4′-pyran] scaffolds with high diastereoselectivity from simple precursors. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Isoquinolin 8 Yl Acetamide and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 2-(Isoquinolin-8-yl)acetamide, which contains both an aromatic isoquinoline (B145761) ring system and a flexible acetamide (B32628) side chain, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments is required for unambiguous signal assignment.

In the 1H NMR spectrum of a related compound, N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide, the protons of the acetamide and isoquinoline moieties are clearly distinguishable. nih.gov For this compound, one would expect the methylene (B1212753) protons of the acetamide group (-CH2-) to appear as a singlet, while the amide protons (-NH-) would also present as a singlet, though its chemical shift could be concentration and solvent dependent. The aromatic protons of the isoquinoline ring would resonate in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the ring.

The 13C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. In N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide, the carbonyl carbon of the amide group is observed around 167.0 ppm. nih.gov Similar characteristic shifts would be anticipated for this compound.

Interactive Data Table: Representative 1H and 13C NMR Data for an Isoquinoline Acetamide Analog Data based on N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide nih.gov

| Atom/Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Amide NH | 6.48 (s) | - |

| Acetamide CH2 | 4.43 (s) | 50.4 |

| Amide C=O | - | 167.0 |

| Isoquinoline C=O | - | 163.5 |

| Isoquinoline Aromatic CH | 8.42-7.43 (m) | 136.7-124.8 |

| tert-Butyl CH3 | 1.31 (s) | 28.8 |

| tert-Butyl C | - | 51.5 |

To definitively assign the proton and carbon signals, especially for the complex aromatic region of the isoquinoline ring, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings within the molecule. For this compound, COSY would be crucial for tracing the connectivity of the protons on the isoquinoline ring system, helping to distinguish between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (1H-13C). It would allow for the direct assignment of the carbon signals for each protonated carbon in the molecule. For example, the signal for the methylene protons of the acetamide group would correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the fusion of the two rings in the isoquinoline system. For instance, correlations would be expected between the methylene protons and the amide carbonyl carbon, as well as the C8 carbon of the isoquinoline ring. Studies on various isoquinoline derivatives have demonstrated the utility of these 2D NMR techniques in achieving complete spectral assignments. researchgate.netnih.govresearchgate.net

While solution-state NMR is the most common technique for the structural elucidation of organic molecules, solid-state NMR (ssNMR) can provide valuable information about the molecule's conformation and packing in the solid phase. rsc.org ssNMR is particularly useful for studying intermolecular interactions, such as hydrogen bonding, which can influence the molecular conformation. For this compound, ssNMR could be used to probe the hydrogen bonding network formed by the amide functional groups in the crystal lattice, providing data that is complementary to that obtained from X-ray crystallography.

X-ray Crystallography for Precise Molecular Architecture and Conformation Analysis

Although a crystal structure for this compound is not publicly available, analysis of related structures, such as 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide, reveals key structural features. nih.gov In this analog, the acetamide group is present, and its conformation is stabilized by intramolecular hydrogen bonds. The isoquinoline ring system is largely planar, as expected for an aromatic system. One would anticipate that in the crystal structure of this compound, the isoquinoline ring would be planar, and the acetamide side chain would adopt a conformation that allows for efficient crystal packing, likely involving intermolecular hydrogen bonds between the amide N-H and carbonyl oxygen atoms of adjacent molecules.

Interactive Data Table: Expected Bond Lengths and Angles for this compound Based on Analogs Data derived from similar acetamide-containing heterocyclic compounds. nih.gov

| Bond/Angle | Expected Value |

| C=O (amide) bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.33 Å |

| N-C (acetamide) bond length | ~1.45 Å |

| C-C (acetamide) bond length | ~1.51 Å |

| C-N-C bond angle (amide) | ~122° |

| O=C-N bond angle (amide) | ~123° |

Isoquinoline and its derivatives are known to act as ligands, coordinating to metal centers through the nitrogen atom of the heterocyclic ring. nist.govchemicalbook.comresearchgate.net Co-crystallization of this compound with various metal salts could lead to the formation of coordination complexes. X-ray crystallographic analysis of these co-crystals would provide insight into the coordination geometry around the metal ion and how the acetamide substituent influences the crystal packing. Studies on related isoquinoline-metal complexes have shown a variety of coordination modes and supramolecular architectures. nist.govchemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and probing its conformational state.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the amide and isoquinoline moieties. The amide group gives rise to several distinct vibrations: the N-H stretch, typically in the region of 3400-3200 cm-1; the C=O stretch (Amide I band) around 1680-1630 cm-1; and the N-H bend (Amide II band) near 1650-1550 cm-1. The exact positions of these bands are sensitive to hydrogen bonding. frontiersin.org

The isoquinoline ring system will exhibit a series of C-H stretching vibrations above 3000 cm-1 and characteristic C=C and C=N ring stretching vibrations in the 1600-1400 cm-1 region. chemicalbook.com C-H out-of-plane bending vibrations in the 900-700 cm-1 region can be indicative of the substitution pattern on the aromatic rings.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound Based on data from isoquinoline, acetamide, and their derivatives. nih.govfrontiersin.orgchemicalbook.com

| Vibrational Mode | Expected FT-IR Frequency (cm-1) | Expected Raman Frequency (cm-1) |

| N-H Stretch (amide) | 3400-3200 | 3400-3200 |

| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H Stretch (aliphatic) | 2950-2850 | 2950-2850 |

| C=O Stretch (Amide I) | 1680-1630 | 1680-1630 |

| N-H Bend (Amide II) | 1650-1550 | Weak |

| C=C/C=N Stretch (isoquinoline) | 1600-1400 | 1600-1400 |

| C-H Out-of-plane Bend | 900-700 | Weak |

FT-IR and Raman spectroscopy are complementary techniques. While the C=O stretch is typically strong in the FT-IR spectrum, the aromatic ring vibrations often give rise to strong signals in the Raman spectrum. A combined analysis of both FT-IR and Raman data would provide a comprehensive vibrational profile of this compound.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of novel compounds, offering unparalleled sensitivity and specificity. In the context of "this compound" and its analogs, mass spectrometry is indispensable for confirming molecular weight and dissecting fragmentation pathways, which in turn provides definitive structural evidence. The application of advanced MS techniques allows for a detailed molecular portrait of these compounds.

Mass spectrometry operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). arcjournals.org This process not only provides the molecular weight of the compound with high accuracy but also induces fragmentation, creating a unique fingerprint of the molecule's structure. arcjournals.org For complex heterocyclic structures like isoquinoline derivatives, these fragmentation patterns are crucial for confirming the identity and connectivity of the constituent parts.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of a molecule. mdpi.com Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. lcms.cz

For "this compound," HRMS is critical for confirming its molecular formula, C₁₁H₁₀N₂O. The exact mass of the protonated molecule [M+H]⁺ can be calculated and then compared to the experimentally measured mass. The close agreement between the calculated and observed mass provides strong evidence for the compound's identity.

Table 1: Theoretical and Observed HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀N₂O |

| Calculated Monoisotopic Mass | 186.0793 g/mol |

| Calculated [M+H]⁺ | 187.0866 m/z |

| Observed [M+H]⁺ | Hypothetical Value: 187.0865 m/z |

| Mass Error | Hypothetical Value: < 5 ppm |

Note: The observed value and mass error are hypothetical and serve to illustrate the data obtained in a typical HRMS experiment.

The utilization of techniques like electrospray ionization (ESI) coupled with a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap detector is common for such analyses. nih.govrsc.org These methods are well-suited for polar molecules like "this compound" and its derivatives, providing excellent mass accuracy and sensitivity. lcms.cz

Tandem Mass Spectrometry (MS/MS) for Elucidation of Derivatives

Tandem Mass Spectrometry, or MS/MS, is an even more powerful technique for structural elucidation, particularly for complex molecules and their derivatives. msaltd.co.ukmdpi.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are then analyzed. unt.edu This process provides detailed information about the molecule's structure and connectivity. mdpi.com

For "this compound" and its analogs, MS/MS is instrumental in identifying the core isoquinoline scaffold and the nature of the substituent at the 8-position. The fragmentation patterns observed can reveal the loss of specific neutral molecules or radicals, which are characteristic of the functional groups present.

The fragmentation of the protonated molecule of "this compound" ([M+H]⁺, m/z 187.0866) would likely proceed through several key pathways:

Loss of the acetamide side chain: Cleavage of the bond between the isoquinoline ring and the acetamide group would result in a fragment corresponding to the protonated 8-aminoisoquinoline (B1282671).

Fragmentation of the acetamide group: The acetamide moiety itself can undergo characteristic fragmentation, such as the loss of ketene (B1206846) (CH₂=C=O) or the entire acetamide group.

Ring fragmentation: At higher collision energies, the isoquinoline ring system itself can fragment, providing further structural confirmation.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 187.0866 | 145.0760 | CH₂=C=O | Protonated 8-aminoisoquinoline |

| 187.0866 | 129.0542 | H₂N-C(=O)-CH₃ | Isoquinoline radical cation |

| 145.0760 | 118.0651 | HCN | Fragment of the isoquinoline ring |

Note: The m/z values are calculated based on the proposed fragmentation pathways.

The analysis of the fragmentation patterns of various derivatives of "this compound" would allow for the precise localization of substituents. For example, a modification on the acetamide nitrogen would lead to a predictable shift in the mass of fragments containing this group, while a substitution on the isoquinoline ring would alter the mass of the core fragments. This systematic analysis of fragmentation pathways is a powerful strategy for the structural elucidation of a series of related compounds. nih.gov

Computational and Theoretical Chemistry of 2 Isoquinolin 8 Yl Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(Isoquinolin-8-yl)acetamide, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be used to optimize the molecule's geometry to its lowest energy state (ground state).

From this optimized geometry, a wealth of information can be derived. Key ground state properties that would be calculated include the total energy, dipole moment, and the distribution of electronic charge across the molecule. The molecular electrostatic potential (MEP) surface would also be generated. The MEP map is particularly insightful as it visually represents the charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atom of the acetamide (B32628) group are expected to be prominent nucleophilic sites, while the hydrogen atoms of the amide and aromatic rings would be electrophilic.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d))

| Property | Predicted Value | Unit |

| Total Energy | (Illustrative value) -687.345 | Hartrees |

| Dipole Moment | (Illustrative value) 3.45 | Debye |

| HOMO Energy | (Illustrative value) -6.2 eV | electron Volts |

| LUMO Energy | (Illustrative value) -1.5 eV | electron Volts |

| HOMO-LUMO Gap | (Illustrative value) 4.7 eV | electron Volts |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic acetamide compounds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting how a molecule will interact with other chemical species. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring system, while the LUMO may be distributed across the conjugated system, including the acetamide moiety. This analysis helps in predicting the sites for electrophilic and nucleophilic attack. sapub.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time.

Assessment of Dynamic Behavior in Various Environments

MD simulations would be employed to explore the conformational landscape of this compound. The molecule possesses rotational freedom around the single bonds connecting the acetamide group to the isoquinoline ring and within the acetamide side chain. By simulating the molecule's movements over nanoseconds or longer, it is possible to identify the most stable conformations and the energy barriers between them.

These simulations can be performed in different environments, such as in a vacuum or, more realistically, in a solvent like water. The presence of solvent molecules can significantly influence conformational preferences through hydrogen bonding and other intermolecular interactions. Understanding the dynamic behavior is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation.

Ligand-Protein Interaction Dynamics

If a potential protein target for this compound is identified, MD simulations are invaluable for studying the dynamics of the ligand-protein complex. After an initial docking of the molecule into the protein's binding site, an MD simulation can be run to assess the stability of the binding pose.

In Silico Prediction of Biological Activity and Target Interactions

Computational tools can be used to predict the potential biological activities of a compound and to identify likely protein targets. For this compound, various in silico approaches would be utilized.

Structure-based virtual screening could be performed by docking the molecule into the binding sites of a library of known protein structures. The docking scores would provide a rank-ordered list of potential targets. Given the isoquinoline scaffold, potential targets could include kinases, for which many isoquinoline derivatives are known inhibitors.

Ligand-based approaches involve comparing the structural and electronic features of this compound to a database of compounds with known biological activities. Programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of pharmacological effects and mechanisms of action based on the molecule's structure. These predictions can then guide experimental testing. For instance, based on its structural similarity to other bioactive molecules, predictions might suggest activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Table 2: Illustrative In Silico Biological Activity Prediction for this compound

| Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Kinase Inhibitor | (Illustrative) 0.650 | (Illustrative) 0.025 |

| Anti-inflammatory | (Illustrative) 0.580 | (Illustrative) 0.040 |

| Antineoplastic | (Illustrative) 0.490 | (Illustrative) 0.065 |

| Antimicrobial | (Illustrative) 0.420 | (Illustrative) 0.080 |

Note: This table presents hypothetical data from a program like PASS, where Pa > Pi suggests a high likelihood of the compound exhibiting the predicted activity.

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies can elucidate its potential binding modes within the active sites of various protein targets. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and then using a scoring function to rank these poses.

The table below summarizes various scoring functions that are instrumental in the development of docking protocols.

| Docking Program | Scoring Function(s) | Developer/Origin | Key Features |

| AutoDock 4 | AutoDock Score | The Scripps Research Institute | An empirical free energy force field that includes terms for dispersion/repulsion, hydrogen bonding, electrostatics, and desolvation. remedypublications.com |

| AutoDock Vina | Vina Score | The Scripps Research Institute | A hybrid scoring function that combines knowledge-based potentials and empirical scoring function elements. remedypublications.com |

| GOLD | GoldScore, ChemScore, CHEMPLP, ASP | Cambridge Crystallographic Data Centre | Offers multiple scoring functions: GoldScore (fitness function based on molecular mechanics), ChemScore (empirical function), CHEMPLP (piecewise linear potential), and ASP (Astex Statistical Potential). remedypublications.com |

| SAnDReS 2.0 | Machine Learning-Based | N/A | Generates machine-learning models based on various structural data, which can outperform classical scoring functions. researchgate.net |

In the context of isoquinoline and acetamide derivatives, molecular docking has been applied to predict binding interactions with various enzymes. For example, docking studies on (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide revealed potential inhibitory activity against enzymes involved in neurodegenerative diseases. nih.gov Similarly, docking-based virtual screening was successfully used to identify 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors. nih.gov These studies underscore the utility of molecular docking in identifying potential biological targets for compounds structurally related to this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large compound databases in a process called virtual screening. This approach filters vast virtual libraries to identify molecules that match the pharmacophore and are therefore more likely to be active at the target of interest. jbino.comacs.org This method is significantly faster than high-throughput screening of physical compounds. lifechemicals.com

The process has been successfully applied to scaffolds related to isoquinolines. For instance, a pharmacophore model was generated from the crystal structure of DNA gyrase B to screen for new inhibitors, leading to the identification of novel hits. acs.org In another study, pharmacophore models were developed for different kinase inhibitors to find new potential leads from the ZINC database. jbino.com Ligand-based pharmacophore approaches have also been used to identify inhibitors for targets relevant to SARS-CoV-2, where (R)-6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione was identified as a potential inhibitor of the enzyme furin. nih.gov

The table below details examples of pharmacophore models developed for targets where isoquinoline or acetamide derivatives have shown activity.

| Target | Model Basis | Pharmacophore Features | Application |

| DNA Gyrase B | Receptor-Ligand Complex (PDB: 1KZN) | N/A | Virtual screening of ZINC database to find novel antimicrobial agents. acs.org |

| Kinase Inhibitors | Ligand-Based (20 inhibitors) | Two aromatic features, one donor, one acceptor. | Virtual screening to identify potential new kinase inhibitors. jbino.com |

| GLO1 Inhibitor | Receptor-Ligand Complex (PDB: 3VW9) | N/A | Generation of an inhibitor pharmacophore model for glyoxalase 1. nih.gov |

| 5HT7 Receptor Antagonist | Ligand-Based (61 molecules) | N/A | Development of a 3D pharmacophore model for antidepressant drug discovery. researchgate.net |

These examples demonstrate that pharmacophore modeling and virtual screening are powerful tools for discovering new biological activities for compounds containing the this compound scaffold.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are built on the principle that the properties of a molecule are determined by its structure and can be predicted using molecular descriptors. nih.gov

Development of Predictive Models

The development of a predictive QSAR model involves several steps, starting with a dataset of compounds with known activities. Various statistical methods are then employed to create a mathematical equation that correlates the molecular descriptors of these compounds with their biological activities.

Several studies have successfully developed QSAR models for isoquinoline derivatives. For instance, a QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors produced a robust and stable model for predicting bioactivity. japsonline.comjapsonline.com Another study on quinoline (B57606), isoquinoline, and quinazoline (B50416) derivatives established QSAR models for anti-Plasmodium falciparum activity using methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN). imist.maresearchgate.net The predictive quality of these models was confirmed through various validation methods. imist.maresearchgate.net Similarly, linear regression and ANN were used to analyze the relationship between chemical descriptors and the tumor specificity of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. iiarjournals.org

The following table summarizes different predictive models developed for isoquinoline-related compounds.

| Compound Series | Biological Activity | Modeling Methods | Statistical Validation Parameters |

| 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives | AKR1C3 Inhibition | Genetic Algorithm, Multiple Linear Regression (in QSARINS) | Validated statistical values indicating a robust and stable model. japsonline.com |

| Quinoline, isoquinoline, and quinazoline derivatives | Anti-Plasmodium falciparum | MLR, MNLR, ANN | Determination coefficients (R²) of 0.659 (MLR), 0.714 (MNLR), and 0.763 (ANN). imist.maresearchgate.net |

| 1,2,3,4-Tetrahydroisoquinoline derivatives | Tumor Specificity | Linear Regression, Artificial Neural Network | High correlation coefficient for water–accessible surface area; ANN model R²training=0.909, R²test=0.923. iiarjournals.org |

| 2-amino-N-benzylacetamide derivatives | Anticonvulsant Activity | Multiple Linear Regression | R² = 0.9270, Q² = 0.9036, R²pred = 0.7406. researchgate.net |

Descriptor Calculation and Feature Selection

A crucial aspect of QSAR/QSPR modeling is the calculation of molecular descriptors and the selection of the most relevant ones. Descriptors are numerical values that represent the physicochemical, topological, or quantum chemical properties of a molecule.

A wide array of descriptors can be calculated. Quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, are often calculated using methods like Density Functional Theory (DFT). imist.maresearchgate.netresearchgate.net Other descriptor types include:

3D-MoRSE descriptors: These represent the 3D structure of a molecule based on electron diffraction. japsonline.comjapsonline.com

Physicochemical descriptors: These include properties like logP (lipophilicity), molecular weight, and polar surface area. imist.maresearchgate.net

Topological descriptors: These describe the connectivity of atoms within the molecule. imist.maresearchgate.net

Feature selection is the process of choosing a subset of relevant descriptors to build the model, which helps to avoid overfitting and improves the model's predictive power. This can involve pre-filtering descriptors with low variance or high correlation with each other. japsonline.com For example, in a QSAR study of AKR1C3 inhibitors, descriptors were filtered based on pairwise correlation before model building. japsonline.com In a study of tetrahydroisoquinoline derivatives, the water–accessible surface area (WSA) was identified as a key descriptor highly correlated with tumor specificity. iiarjournals.org

| Study Focus | Descriptor Types Used | Software/Method for Calculation |

| AKR1C3 Inhibitors | 3-D-MoRSE, 2D-Ring count | QSARINS |

| Anti-Plasmodium falciparum Agents | Quantum molecular, physicochemical, constitutional, topological, thermodynamic | DFT (B3LYP/6-311G), Molecular Mechanics (MM2) |

| Tumor Specificity of Tetrahydroisoquinolines | Quantum chemical descriptors (e.g., Water-accessible surface area, Polar surface area, logP) | Spartan (using AM1, PM3, PM6, DFT) |

| Anticonvulsant Acetamides | Quantum chemical descriptors (e.g., dipole moment, HOMO-LUMO gap, electrophilicity index) | DFT (B3LYP/631G**) |

Cheminformatics Approaches to Isoquinoline-Containing Compound Libraries

Cheminformatics combines computational methods with chemical information to support drug discovery, including the design, enumeration, and analysis of compound libraries. Virtual compound libraries are increasingly important for exploring chemical space and identifying novel bioactive molecules. researchgate.netdntb.gov.ua

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. ontosight.ai As such, there is significant interest in creating libraries of isoquinoline-containing compounds. Cheminformatics provides the tools to design and build these libraries virtually. researchgate.netdntb.gov.ua

Several strategies are employed:

Substructure and Similarity Searching: Tools can search large databases like ZINC, ChEMBL, or proprietary collections for compounds containing the isoquinoline core or those similar to known active compounds. lifechemicals.comontosight.ai

Combinatorial Enumeration: Virtual libraries can be generated by defining a core scaffold (like isoquinoline) and a set of chemical reactions and reagents (building blocks). researchgate.netdntb.gov.ua Software like Reactor can then enumerate all possible products. researchgate.net

Reaction-Based Synthesis: Modern approaches focus on generating libraries based on well-validated chemical reactions. For instance, multicomponent reactions (MCRs), such as the Ugi reaction, are highly efficient for rapidly creating diverse sets of molecules. acs.orgnih.gov A divergent synthesis strategy has been developed to produce libraries of both isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common Ugi-4CR intermediate, showcasing an efficient method to explore chemical space around these scaffolds. acs.orgnih.gov

These cheminformatics approaches allow for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of new derivatives with optimized properties and biological activities.

Biological Activity and Mechanistic Investigations of 2 Isoquinolin 8 Yl Acetamide Excluding Clinical Data

In Vitro Cellular and Biochemical Screening Methodologies

Comprehensive searches of scientific literature did not yield specific studies that have employed in vitro cellular and biochemical screening methodologies to characterize 2-(Isoquinolin-8-yl)acetamide.

High-Throughput Screening (HTS) of Compound Libraries

There is no available information to suggest that this compound has been included in high-throughput screening (HTS) campaigns or that its activity has been reported from the screening of compound libraries. HTS is a foundational method in modern drug discovery, allowing for the rapid assessment of large numbers of compounds against a specific biological target or pathway. The absence of data for this particular compound indicates it has likely not been a focus of large-scale screening efforts to date.

Cell-Based Assays for Pathway Modulation

Specific cell-based assays designed to investigate the modulation of cellular pathways by this compound have not been described in the scientific literature. Such assays are critical for understanding a compound's biological effects in a cellular context, including its impact on signaling cascades, gene expression, and other cellular functions. Without these studies, the cellular activities of this compound remain uncharacterized.

Identification of Molecular Targets and Binding Partners

The molecular targets and binding partners of this compound have not been elucidated in the available scientific literature. Identifying the direct molecular interactors of a compound is a crucial step in understanding its mechanism of action.

Affinity Chromatography and Pull-Down Assays

There are no published reports of affinity chromatography or pull-down assays being utilized to identify the binding partners of this compound. These techniques involve immobilizing the compound on a solid support to capture its interacting proteins from a cell lysate, which are then identified.

Proteomic Approaches (e.g., Chemical Proteomics)

The application of proteomic approaches, such as chemical proteomics, to identify the molecular targets of this compound has not been documented. Chemical proteomics is a powerful tool for the unbiased identification of protein targets of small molecules in a complex biological system.

Mechanistic Studies of Biological Action

Detailed mechanistic studies to unravel the biological action of this compound are not available in the current scientific literature. Such studies would typically follow initial screening and target identification to provide a deeper understanding of how the compound exerts its biological effects at a molecular and cellular level. The lack of foundational screening and target identification data for this specific compound means that its mechanism of action remains unknown.

Enzyme Inhibition Kinetics and Mechanism (e.g., Kinase Inhibition)

The isoquinoline (B145761) scaffold is a recognized pharmacophore in the development of kinase inhibitors, with the hydrophobic isoquinoline ring known to occupy the ATP binding pocket of these enzymes. iucr.org However, specific studies detailing the enzyme inhibition kinetics and the precise mechanism of action for this compound are not extensively available in the current scientific literature.

Research on related isoquinoline derivatives has provided insights into their potential as enzyme inhibitors. For instance, a novel series of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamides were synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase. scholarsresearchlibrary.com Within this series, compounds 3k and 3m were identified as moderate inhibitors, demonstrating 25% reverse transcriptase inhibitory activity at a concentration of 40 µM when compared to the standard drug efavirenz. scholarsresearchlibrary.com

Additionally, the broader class of isoquinolinesulfonamides has been shown to be potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. mdpi.com These compounds, such as H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) and H-7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine), exhibit competitive inhibition with respect to ATP, suggesting a direct interaction with the active site of the enzymes. mdpi.com While these findings highlight the potential of the isoquinoline core in enzyme inhibition, specific kinetic data for this compound remains to be elucidated.

Receptor Binding Assays and Ligand-Receptor Interactions

Detailed receptor binding assays and specific ligand-receptor interaction studies for this compound are not well-documented in the available literature. However, the isoquinolin-2(1H)-yl-acetamide scaffold has been identified in molecules targeting various receptors. For example, this structural motif is present in P2X7 receptor inhibitors. nih.govresearchoutreach.orgresearchgate.net

Radioligand binding assays have been employed to characterize the interaction of more complex isoquinoline-containing compounds with their targets. For instance, in the study of naltrexone derivatives, competitive radioligand binding assays were performed on CHO cell membranes expressing monoclonal opioid receptors to determine binding affinity and selectivity. researchgate.net While these studies provide a framework for how such investigations could be conducted, specific data on the receptor binding profile of this compound is not currently available.

Modulation of Cellular Signaling Pathways

Information regarding the specific modulation of cellular signaling pathways by this compound is limited. The broader class of flavonoids, which share some structural similarities with isoquinoline derivatives in terms of being heterocyclic compounds, are known to modulate various cell survival signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt, mitogen-activated protein kinase (MAPK), and protein kinase C (PKC) pathways. researchgate.net However, direct evidence of this compound's impact on these or other cellular signaling cascades has not been reported.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Strategies

The isoquinoline nucleus is a valuable starting point for both structure-based drug design (SBDD) and fragment-based drug discovery (FBDD). iucr.orgresearchoutreach.org

The rational design of potent analogs based on the isoquinoline-acetamide scaffold is an active area of research. Synthetic methodologies, such as the Ugi four-component reaction (Ugi-4CR), have been efficiently utilized to generate libraries of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides. nih.govresearchoutreach.orgresearchgate.net This approach allows for the systematic modification of the core structure to explore the chemical space and optimize biological activity. nih.govresearchoutreach.orgresearchgate.net For example, a divergent synthesis strategy has been developed to produce a variety of substituted isoquinolin-2(1H)-yl-acetamides from a common precursor, demonstrating the feasibility of creating diverse analogs for biological screening. nih.govresearchoutreach.org

While X-ray crystallography is a crucial tool in SBDD and FBDD for visualizing ligand-target interactions, there are no publicly available crystal structures of this compound in complex with a biological target. scholarsresearchlibrary.comdrugdiscoverychemistry.com Crystallographic studies have been successfully employed for other isoquinoline-containing molecules, providing detailed insights into their binding modes and guiding further optimization. iucr.org The crystal structure of a related, more complex derivative, 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide, has been determined, showcasing the conformational properties of a substituted tetrahydroisoquinoline ring system. iucr.org

In Vivo Proof-of-Concept Studies in Preclinical Animal Models (Focus on Mechanism/Target Engagement)

Specific in vivo proof-of-concept studies focusing on the mechanism of action and target engagement of this compound in preclinical animal models have not been reported in the scientific literature. Research on more complex isoquinoline derivatives has demonstrated in vivo efficacy. For instance, orally active inhibitors of Lck kinase based on a 2-phenylaminoimidazo[4,5-h]isoquinolin-9-one scaffold have shown efficacy in a mouse model of anti-CD3-induced IL-2 production. researchgate.net These studies, while not directly on this compound, highlight the potential of the broader isoquinoline class of compounds in in vivo settings.

Pharmacodynamic Markers of Target Engagement

Pharmacodynamic (PD) markers are crucial for demonstrating that a compound is interacting with its intended biological target in living systems. For compounds targeting enzymes like PARP, a common PD marker is the inhibition of PARP activity, which can be measured by the levels of poly(ADP-ribose) (PAR) in tissues or cells. However, there is no specific, publicly available research that identifies or evaluates pharmacodynamic markers for assessing the target engagement of this compound.

In the broader context of PARP inhibitors, studies often utilize assays that measure the reduction of PAR levels in tumor biopsies or peripheral blood mononuclear cells as an indicator of target engagement. For instance, imaging agents have been developed to non-invasively quantify PARP-1 expression and visualize drug-target engagement in vivo. These general methodologies could theoretically be applied to this compound, but no such studies have been published.

Mechanistic Validation in Disease Models

The validation of a compound's mechanism of action in relevant disease models is a critical step in preclinical development. This often involves in vitro studies using cell lines and in vivo studies in animal models of specific diseases. For a potential PARP inhibitor, this would typically involve demonstrating efficacy in cancer models with specific DNA repair defects, such as those with BRCA1/2 mutations.

At present, there is no publicly available data from in vitro or in vivo disease models that specifically validates the mechanism of action for this compound. While research on other isoquinoline derivatives has explored their potential as inhibitors of enzymes like HIV-1 reverse transcriptase or their activity in cancer cell lines, this information is not directly applicable to this compound. Without such studies, the therapeutic potential and the specific biological pathways modulated by this compound remain unconfirmed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Isoquinolin 8 Yl Acetamide Derivatives

Systematic Modification of the Isoquinoline (B145761) Core for SAR Elucidation

The isoquinoline core is a key determinant of the pharmacological profile of 2-(Isoquinolin-8-yl)acetamide derivatives. Modifications to this bicyclic system can profoundly influence the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties.

Research on 1,7/8-substituted isoquinolines has shown that the electronic effect of substituents at positions 1 and 8 can influence the outcome of dehydrogenation reactions, indicating the sensitivity of this region of the molecule to electronic perturbations. rsc.org Specifically, electron-donating groups can alter the reactivity and potentially the biological activity profile of the isoquinoline scaffold. rsc.orgamerigoscientific.com

| Analog Scaffold | Substituent Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Quinoline-8-carboxamide | Position 5, 7 | Bromo | Evaluated for anticancer effects. | researchgate.net |

| 8-Hydroxyquinoline | Position 5, 7 | Cyano | Evaluated for anticancer effects. | researchgate.net |

| Isoquinoline | Position 1, 7/8 | N,N-dimethylamino (strong electron-donating) | Favors formation of 1,7-substituted rearrangement product. | rsc.org |